11,15,19-Trimethylnonacosane
Description
11,15,19-Trimethylnonacosane is a branched alkane with the molecular formula C₃₂H₆₆, characterized by three methyl groups positioned at the 11th, 15th, and 19th carbon atoms of a nonacosane (C₂₉H₆₀) backbone. This compound is part of a broader class of trimethylalkanes (TMAs), which are structurally diverse due to variations in chain length and branching patterns. It has been identified in natural sources, such as the volatile constituents of Lablab purpureus (hyacinth bean), where it contributes to the plant's hydrocarbon profile . Its physicochemical properties, including chromatographic retention indices and partition coefficients, have been studied to understand its behavior in analytical and environmental systems .
Properties
CAS No. |
115453-90-2 |
|---|---|
Molecular Formula |
C32H66 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
11,15,19-trimethylnonacosane |
InChI |
InChI=1S/C32H66/c1-6-8-10-12-14-16-18-20-24-30(3)26-22-28-32(5)29-23-27-31(4)25-21-19-17-15-13-11-9-7-2/h30-32H,6-29H2,1-5H3 |
InChI Key |
PIVZEHRROAEETO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,19-Trimethylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane derivative is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas-phase alkylation. These methods are designed to achieve high yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
11,15,19-Trimethylnonacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert any unsaturated derivatives back to the saturated form.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
11,15,19-Trimethylnonacosane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in insect pheromones and chemical communication.
Medicine: Investigated for potential therapeutic properties and as a model compound in drug delivery systems.
Industry: Utilized in the formulation of lubricants and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 11,15,19-Trimethylnonacosane depends on its application. In biological systems, it may interact with specific receptors or enzymes, influencing physiological processes. The molecular targets and pathways involved are still under investigation, but its role in chemical signaling and communication is well-documented.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trimethylalkanes exhibit distinct properties based on their branching positions and chain lengths. Below is a detailed comparison of 11,15,19-Trimethylnonacosane with its structural analogs:
Table 1: Key Physicochemical Properties of Selected Trimethylalkanes
Key Findings:
Branching Position Effects: Compounds with methyl groups closer to the terminal ends (e.g., 3,7,11-Trimethylnonacosane) exhibit lower retention indices (RI = 205.6) compared to mid-chain branched analogs like this compound (RI = 214.4). This suggests that central branching increases hydrophobicity and chromatographic retention . Partition coefficients (log K) follow a similar trend, with mid-chain branched TMAs showing higher values, indicating greater lipid solubility .
Structural Isomerism: Despite identical molecular formulas, isomers like 3,7,11-Trimethylnonacosane and 5,13,17-Trimethylnonacosane differ in RI by ~1.8 units, highlighting the sensitivity of gas chromatography to branching patterns . Mass spectrometry distinguishes isomers via fragmentation patterns. For example, 3,9,13-Trimethylnonacosane produces unique ion clusters compared to this compound due to differences in branching symmetry .
Natural vs. Synthetic Occurrence: this compound is primarily reported in plant volatiles, while analogs like 3,7,11-Trimethylnonacosane are often studied in synthetic mixtures or environmental samples .
Table 2: Thermal and Solubility Properties (Joback Method Predictions)
| Compound | Viscosity (Pa·s) at 518 K | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| This compound | 0.0002834 | Not reported | Predicted >300 |
| 3,7,11-Trimethylnonacosane | 0.0002834 (similar) | Not reported | Predicted >300 |
| 5,13,17-Trimethylnonacosane | 0.0002834 (similar) | Not reported | Predicted >300 |
Note: Predicted properties indicate minimal differences in viscosity among isomers, emphasizing that branching affects chromatographic behavior more than bulk thermal properties .
Analytical and Environmental Significance
- Chromatographic Identification: The RI and log K values of this compound make it distinguishable from linear alkanes and other TMAs in gas chromatography, aiding in environmental hydrocarbon profiling .
- Ecological Role : As a component of plant volatiles, it may contribute to insect communication or stress responses, though its exact biological function remains underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
